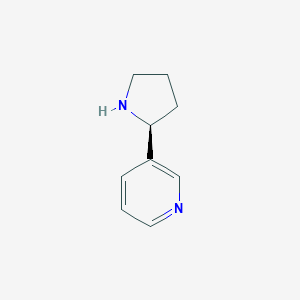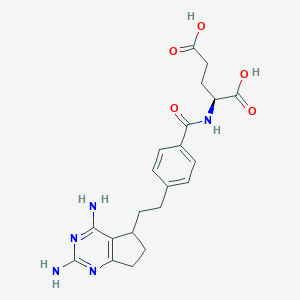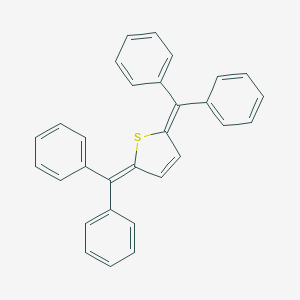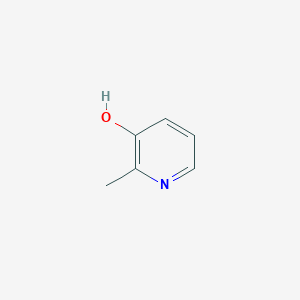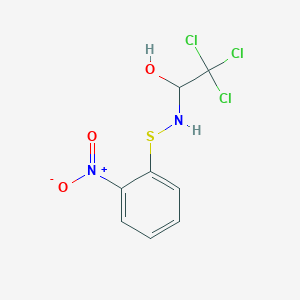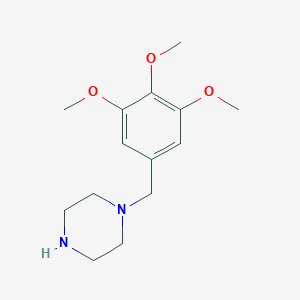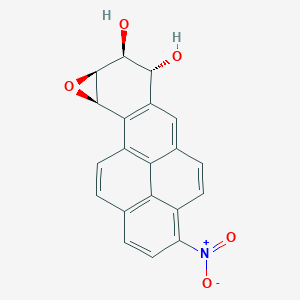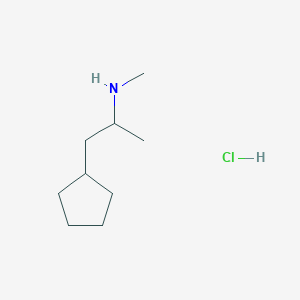![molecular formula C15H21NO4 B140976 3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid CAS No. 139558-50-2](/img/structure/B140976.png)
3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid, also known as MPA, is a synthetic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). MPA has been widely used in scientific research due to its potent anti-inflammatory and analgesic properties.
作用机制
The mechanism of action of 3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid involves the inhibition of COX and LOX enzymes, which leads to the reduction of prostaglandin and leukotriene production, respectively. This results in a decrease in inflammation and pain. 3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid has been shown to be a selective inhibitor of COX-2, an isoform of COX that is induced during inflammation and is responsible for the production of prostaglandins that contribute to pain and inflammation.
生化和生理效应
3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid has been shown to have potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. 3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). 3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid has also been shown to reduce the expression of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which are involved in the recruitment of inflammatory cells to the site of inflammation.
实验室实验的优点和局限性
One of the main advantages of using 3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid in lab experiments is its potent anti-inflammatory and analgesic properties. 3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid has been shown to be effective in various animal models of inflammation and pain, making it a valuable tool for studying the mechanisms of inflammation and pain. However, one of the limitations of using 3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid in lab experiments is its complex synthesis process, which requires expertise in organic chemistry. Another limitation is the potential for off-target effects, as 3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid has been shown to inhibit other enzymes, such as acyl-CoA synthetase and fatty acid amide hydrolase, which are involved in lipid metabolism and signaling.
未来方向
There are several future directions for the use of 3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid in scientific research. One direction is the development of more selective COX-2 inhibitors that have fewer off-target effects. Another direction is the investigation of the role of 3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid in the regulation of lipid metabolism and signaling, as 3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid has been shown to inhibit enzymes involved in these processes. Additionally, the potential use of 3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid in the treatment of other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, should be further explored. Finally, the development of new synthesis methods for 3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid that are more efficient and cost-effective could facilitate its use in scientific research.
Conclusion
In conclusion, 3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid is a synthetic compound that has been widely used in scientific research due to its potent anti-inflammatory and analgesic properties. 3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid inhibits the activity of COX and LOX enzymes, leading to a decrease in inflammation and pain. 3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid has been shown to have several biochemical and physiological effects, including the reduction of pro-inflammatory cytokines and adhesion molecules. Although 3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid has some limitations in lab experiments, its use in scientific research has several future directions, including the development of more selective COX-2 inhibitors and the investigation of its role in lipid metabolism and signaling.
合成方法
The synthesis of 3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid involves several steps, including the protection of the carboxylic acid group, the activation of the carboxylic acid group, the coupling of the protected amino acid, and the deprotection of the protecting group. The final product is obtained after purification and isolation. The synthesis of 3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid is a complex process that requires expertise in organic chemistry.
科学研究应用
3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid has been extensively used in scientific research due to its potent anti-inflammatory and analgesic properties. 3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid mediators that play a crucial role in the inflammatory response. 3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid has also been shown to inhibit the activity of lipoxygenase (LOX) enzymes, which are involved in the production of leukotrienes, another group of lipid mediators that contribute to the inflammatory response.
属性
IUPAC Name |
3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGOCPOJLMLJAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

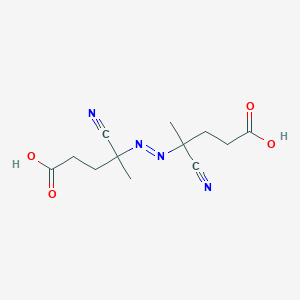
![[4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate](/img/structure/B140895.png)
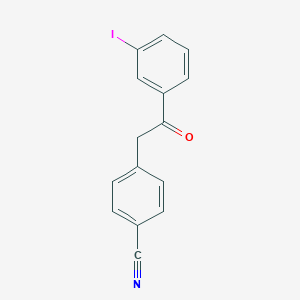
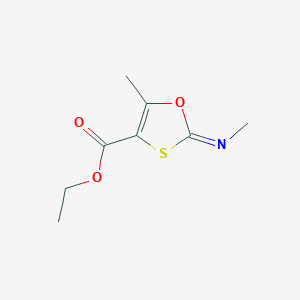
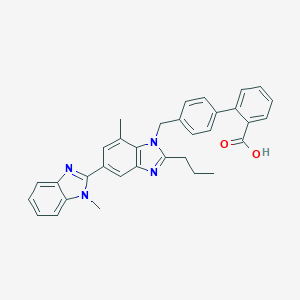
![2-chloro-N-[2-(2-fluorophenyl)ethyl]acetamide](/img/structure/B140903.png)
